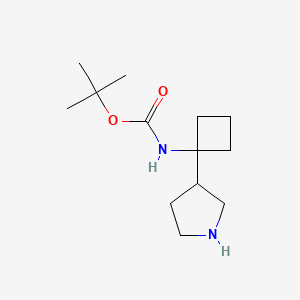
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrrolidine ring, which is further connected to a cyclobutane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Méthodes De Préparation
The synthesis of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate typically involves the protection of the amino group with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides or acyl chlorides.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate largely depends on its use and the context in which it is applied. In organic synthesis, the Boc group serves as a protecting group, preventing the amino group from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate include other Boc-protected amines and amino acids. These compounds share the common feature of having a Boc group protecting an amino functionality. this compound is unique due to its specific structure, which includes a pyrrolidine ring and a cyclobutane ring. This structural uniqueness can impart different chemical and physical properties compared to other Boc-protected compounds .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected lysine
These compounds are also used in organic synthesis and have applications in peptide synthesis and drug development.
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl N-(1-pyrrolidin-3-ylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-4-7-13)10-5-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Clé InChI |
OFHVHNZTMIEBHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1)C2CCNC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













